![molecular formula C19H20FN5O B2671048 5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291853-48-9](/img/structure/B2671048.png)
5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20FN5O and its molecular weight is 353.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
A study conducted by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of compounds containing penicillanic acid or cephalosporanic acid moieties, which were then evaluated for their antimicrobial, antilipase, and antiurease activities. While the specific compound was not directly synthesized in this study, the methodologies and biological activity assessments provide a relevant context for the type of research applications such compounds could have, particularly in developing new antimicrobials with potential for treating various infections. Some synthesized compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, suggesting the potential utility of related compounds in antibiotic development (Başoğlu et al., 2013).
Synthesis and Anticancer Activity
Research by Liu et al. (2016) on the synthesis of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, highlighted its effective inhibition on the proliferation of some cancer cell lines. This points to the broader category of fluorophenyl compounds as potentially valuable in the development of new anticancer drugs. The detailed study of crystal structure and biological activity underscores the importance of structural analysis in understanding the pharmacological potential of these compounds (Liu et al., 2016).
Antiviral Agents and Polynucleotide Biosynthesis Inhibitors
The study of fluoroimidazoles, including compounds with structural similarities to 5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, as antiviral agents and inhibitors of polynucleotide biosynthesis by De Cercq and Luczak (1975), provides insight into the potential antiviral applications of such compounds. These compounds were evaluated for their inhibitory effects on viral cytopathogenicity across nearly all major virus groups, highlighting the potential for broad-spectrum antiviral drug development (De Cercq & Luczak, 1975).
Anti-Influenza Virus Activity
A novel approach to synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, as explored by Hebishy et al. (2020), demonstrated remarkable antiavian influenza virus activity. This research underscores the potential for developing antiviral agents against specific strains such as the H5N1 subtype, indicating a promising area for further exploration in the context of influenza virus containment and treatment (Hebishy et al., 2020).
Propiedades
IUPAC Name |
5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-3-13-4-10-16(11-5-13)22-18-17(23-25-24-18)19(26)21-12(2)14-6-8-15(20)9-7-14/h4-12,17-18,22-25H,3H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVBIZSKHDNUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
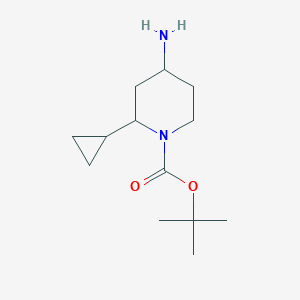

![1-(4-fluorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2670968.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)
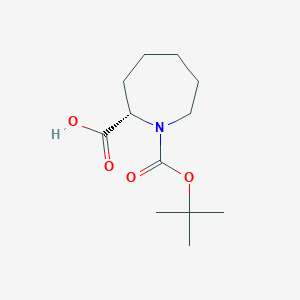
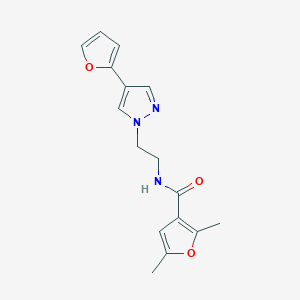
![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)
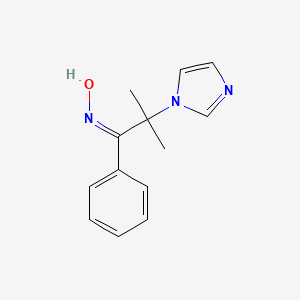
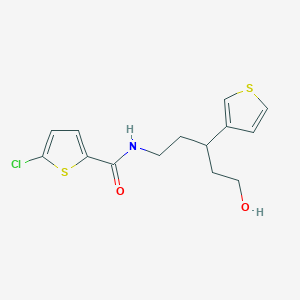

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide](/img/structure/B2670984.png)
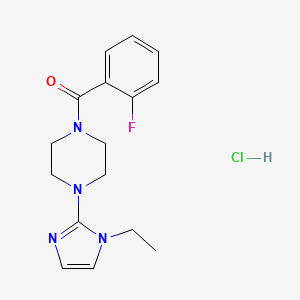
![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2670987.png)

